molecular formula C8H10BrNO2S B3260414 N-(4-bromo-2-methylphenyl)methanesulfonamide CAS No. 330468-71-8

N-(4-bromo-2-methylphenyl)methanesulfonamide

Cat. No. B3260414
CAS RN: 330468-71-8
M. Wt: 264.14 g/mol
InChI Key: UFZNYCBPKRPFAD-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)methanesulfonamide is a chemical compound with the CAS Number: 330468-71-8 . It has a molecular weight of 264.14 . The IUPAC name for this compound is N-(4-bromo-2-methylphenyl)methanesulfonamide .


Molecular Structure Analysis

The InChI code for N-(4-bromo-2-methylphenyl)methanesulfonamide is 1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

N-(4-bromo-2-methylphenyl)methanesulfonamide is a solid at room temperature . It has a melting point of 139-140°C . The compound’s molecular formula is C8H10BrNO2S .

Scientific Research Applications

Computational and Structural Studies

  • Density Functional Theory (DFT) Investigations : A study conducted by Karabacak, Cinar, and Kurt (2010) employed DFT to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-methylphenyl)methanesulfonamide and its derivatives. This research provides insight into the electronic structure and properties of such compounds, serving as a foundational step for further applications in material science and molecular engineering (Karabacak, Cinar, & Kurt, 2010).

  • X-Ray Diffraction Analysis : Mphahlele and Maluleka (2021) described a one-pot synthesis method leading to N-(2-cyanophenyl)disulfonamides, characterized by various spectroscopic techniques and X-ray diffraction. Their work not only sheds light on the structural aspects of these compounds but also on the efficiency of synthesis methods that can be applied to related sulfonamide derivatives (Mphahlele & Maluleka, 2021).

Synthesis and Chemical Reactivity

  • Pd-Catalyzed Cross-Coupling : Rosen et al. (2011) reported a high-yielding, Pd-catalyzed cross-coupling method for methanesulfonamide with aryl bromides and chlorides, eliminating concerns over genotoxic impurities. This technique is crucial for the synthesis of complex organic compounds, including pharmaceuticals, highlighting the utility of methanesulfonamide derivatives in organic synthesis (Rosen et al., 2011).

  • Chemoselective N-Acylation : Kondo et al. (2000) developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating good chemoselectivity in N-acylation reactions. Their research contributes significantly to the field of synthetic chemistry, offering a method for selective functionalization of amides (Kondo et al., 2000).

Safety and Hazards

For safety information and potential hazards associated with N-(4-bromo-2-methylphenyl)methanesulfonamide, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-5-7(9)3-4-8(6)10-13(2,11)12/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZNYCBPKRPFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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